molecular formula C17H26N2O3 B3010785 1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034569-65-6

1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B3010785
CAS No.: 2034569-65-6
M. Wt: 306.406
InChI Key: FYAIHXKZDSVCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.406. The purity is usually 95%.
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Biological Activity

1-(2-Methoxy-2-phenylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes available research on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a urea moiety linked to a tetrahydro-pyran structure and a methoxy-phenylbutyl group. Its unique structure may contribute to its biological activity, particularly in inhibiting specific cellular pathways.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Many urea derivatives have been shown to inhibit cancer cell lines by disrupting cellular signaling pathways such as the Raf/MEK/ERK pathway. For instance, a study highlighted the antiproliferative activity of structurally related compounds against various cancer cell lines including A549 (lung cancer) and HCT-116 (colorectal cancer) .
  • Molecular Docking Studies : Molecular docking simulations suggest that these compounds can form hydrogen bonds with target proteins, enhancing their binding affinity and biological efficacy .

Antiproliferative Activity

A summary of antiproliferative activities against selected cancer cell lines is provided in Table 1. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound.

CompoundCell LineIC50 (µM)
This compoundA549TBD
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

Note: The IC50 value for the target compound is yet to be determined (TBD) in this context.

Case Studies

Several studies have investigated the biological effects of urea derivatives:

  • Anticancer Research : A study focused on a series of urea derivatives demonstrated significant antiproliferative effects on multiple cancer cell lines, indicating that modifications to the urea structure could enhance activity against specific targets .
  • In Vivo Studies : Although in vitro results are promising, further research is necessary to evaluate in vivo efficacy and safety profiles for potential therapeutic applications.

Properties

IUPAC Name

1-(2-methoxy-2-phenylbutyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-3-17(21-2,14-7-5-4-6-8-14)13-18-16(20)19-15-9-11-22-12-10-15/h4-8,15H,3,9-13H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAIHXKZDSVCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.